Differential Anti-HIV-1 Activity Compared to 3-O-β-D-Glucuronopyranosyl Glycyrrhetinic Acid
22-Beta-Acetoxyglycyrrhizin demonstrates quantifiably higher potency against HIV-1 in vitro compared to the closely related analog, 3-O-β-D-glucuronopyranosyl glycyrrhetinic acid [1][2].
| Evidence Dimension | Anti-HIV-1 activity |
|---|---|
| Target Compound Data | IC50 = 29.5 μM |
| Comparator Or Baseline | 3-O-β-D-glucuronopyranosyl glycyrrhetinic acid (IC50 = 41.7 μM) |
| Quantified Difference | 12.2 μM lower IC50, representing ~29.3% lower concentration required for 50% inhibition |
| Conditions | In vitro assay against HIV-1 [2] |
Why This Matters
This quantitative difference establishes 22-Beta-Acetoxyglycyrrhizin as the more potent tool compound for anti-HIV mechanism studies or for exploring structure-activity relationships involving the C-22 acetylation.
- [1] Wu HF, et al. Recent advances in natural anti-HIV triterpenoids and analogues. Med Res Rev. 2020; 40(6): 2339-2385. View Source
- [2] Song W, et al. Uralsaponins M-Y, Antiviral Triterpenoid Saponins from the Roots of Glycyrrhiza uralensis. J. Nat. Prod. 2014; 77(7): 1632-1643. View Source
